molecular formula C17H11ClF3N5O3 B607182 Doravirine CAS No. 1338225-97-0

Doravirine

Cat. No.: B607182
CAS No.: 1338225-97-0
M. Wt: 425.7 g/mol
InChI Key: ZIAOVIPSKUPPQW-UHFFFAOYSA-N
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Description

Doravirine is a non-nucleoside reverse transcriptase inhibitor developed by Merck & Co. It is primarily used in the treatment of HIV-1 infections. This compound is known for its efficacy in inhibiting the replication of the HIV virus by targeting the reverse transcriptase enzyme, which is crucial for viral replication .

Mechanism of Action

Target of Action

Doravirine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in combination with other antiretrovirals to treat HIV-1 infections . The primary target of this compound is the HIV-1 reverse transcriptase enzyme .

Mode of Action

This compound inhibits viral DNA synthesis by binding to a hydrophobic pocket close to the active site of the HIV-1 reverse transcriptase . This interaction with the enzyme disrupts the RNA-dependent and DNA-dependent DNA polymerase activities, thereby preventing the HIV from generating complementary DNA (cDNA) to its RNA genome . This cDNA would otherwise be inserted into the host cell genome, where it could be transcribed into viral RNA for the purposes of replication .

Biochemical Pathways

The inhibition of the reverse transcriptase enzyme by this compound disrupts the viral replication cycle. By preventing the formation of cDNA, this compound effectively halts the production of new viral RNA and subsequent protein synthesis, thereby reducing the number of viable virus particles produced by the infected cell .

Pharmacokinetics

This compound has a favorable pharmacokinetic profile for once-daily dosing . It is well-absorbed, exhibits moderate protein binding activity, and is extensively metabolized by cytochrome P450 (CYP) 3A enzymes . The elimination half-life of this compound is around 15 hours, and it reaches steady-state concentration in about 7 days .

Result of Action

The molecular effect of this compound’s action is the inhibition of the reverse transcriptase enzyme, which prevents the formation of cDNA and subsequent viral RNA. This leads to a reduction in the number of viable virus particles produced by the infected cell . On a cellular level, this results in a decrease in viral load and an increase in CD4 cell count, improving the immune response in individuals with HIV-1 .

Safety and Hazards

Doravirine can cause serious side effects, including changes in your immune system, called immune reconstitution inflammatory syndrome or IRIS . It is also noted that dust contact with the eyes can lead to mechanical irritation .

Future Directions

Merck has initiated a new Phase 3 clinical program with a lower dose of daily oral Islatravir in combination with Doravirine for the treatment of people with HIV-1 infection . This suggests that research is ongoing to improve the efficacy and safety of this compound in treating HIV-1 infection.

Biochemical Analysis

Biochemical Properties

Doravirine is a pyridinone NNRTI with potent antiviral activity against wild-type HIV-1 virus and common NNRTI variants . It interacts with the enzyme reverse transcriptase, which is crucial for HIV to generate complementary DNA (cDNA) to its RNA genome. This cDNA is then inserted into the host cell genome, where it can be transcribed into viral RNA for the purposes of replication .

Cellular Effects

This compound influences cell function by inhibiting the action of reverse transcriptase, thereby preventing the replication of HIV-1 . It has been observed to have fewer adverse effects, including neuropsychiatric effects, compared to other NNRTIs .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to and inhibiting the action of reverse transcriptase . This prevents the enzyme from generating cDNA from the HIV-1 RNA genome, thereby blocking the replication of the virus .

Temporal Effects in Laboratory Settings

This compound has shown long-term effectiveness and safety in people living with HIV-1, mostly virologically suppressed . The combination of this compound plus abacavir/lamivudine has shown even better safety and effectiveness than tenofovir/emtricitabine .

Dosage Effects in Animal Models

In animal models, therapeutic and supra-therapeutic doses of this compound induced very low mortality and mild morphological alterations compared to Efavirenz exposure also in the sub-therapeutic ranges .

Metabolic Pathways

This compound undergoes cytochrome P450 (CYP)3A-mediated oxidative metabolism . It is metabolized via CYP3A enzymes and is thus susceptible to interactions with CYP3A inhibitors and inducers .

Transport and Distribution

Following oral administration, this compound is rapidly absorbed with a median time to maximum plasma concentration of 1–4 hours . The pharmacokinetics of this compound are not greatly influenced by sex, age, race, or hepatic impairment .

Preparation Methods

Synthetic Routes and Reaction Conditions: Doravirine is synthesized through a multi-step process involving the formation of key intermediates. The synthesis begins with the preparation of 3-chloro-5-(1-((4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)-2-oxo-4-(trifluoromethyl)-1,2-dihydro-3-pyridinyl)oxy)benzonitrile. This intermediate is then subjected to various reaction conditions, including chlorination, nitration, and cyclization, to yield the final product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions: Doravirine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, which may have altered pharmacological properties .

Scientific Research Applications

Doravirine has a wide range of scientific research applications, including:

Comparison with Similar Compounds

  • Efavirenz
  • Rilpivirine
  • Etravirine

Comparison: Doravirine is unique among non-nucleoside reverse transcriptase inhibitors due to its favorable pharmacokinetic profile, including a longer half-life and fewer neuropsychiatric side effects compared to efavirenz. Additionally, this compound has shown efficacy against common NNRTI-resistant mutations, making it a valuable option in antiretroviral therapy .

This compound’s distinct resistance profile and lower potential for drug-drug interactions further highlight its advantages over similar compounds .

Properties

IUPAC Name

3-chloro-5-[1-[(4-methyl-5-oxo-1H-1,2,4-triazol-3-yl)methyl]-2-oxo-4-(trifluoromethyl)pyridin-3-yl]oxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClF3N5O3/c1-25-13(23-24-16(25)28)8-26-3-2-12(17(19,20)21)14(15(26)27)29-11-5-9(7-22)4-10(18)6-11/h2-6H,8H2,1H3,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIAOVIPSKUPPQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NNC1=O)CN2C=CC(=C(C2=O)OC3=CC(=CC(=C3)C#N)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClF3N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30158386
Record name Doravirine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Doravirine is a pyridinone non-nucleoside reverse transcriptase inhibitor of HIV-1. Reverse transcriptase is the enzyme with which HIV generates complementary DNA (cDNA) to its RNA genome - this cDNA is then inserted into the host cell genome, where it can be transcribed into viral RNA for the purposes of replication. Doravirine inhibits HIV-1 replication by non-competitively inhibiting HIV-1 reverse transcriptase. Doravirine does not, however, inhibit the human cellular DNA polymerases α, ß, and mitochondrial DNA polymerase γ.
Record name Doravirine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12301
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CAS No.

1338225-97-0
Record name Doravirine
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Record name Doravirine [USAN:INN]
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Record name Doravirine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12301
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Record name Doravirine
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Record name 3-Chloro-5-({1-[(4-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl]-2-oxo-4-(trifluoromethyl)-1,2-dihydropyridin-3-yl}oxy)benzonitrile
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Record name DORAVIRINE
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